molecular formula C12H11ClN2 B1428902 6-Chloro-2-cyclopropylquinolin-4-amine CAS No. 1342832-92-1

6-Chloro-2-cyclopropylquinolin-4-amine

Cat. No. B1428902
M. Wt: 218.68 g/mol
InChI Key: WMDDGWKUTMSOHP-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclopropylquinolin-4-amine is a chemical compound with the CAS Number: 1342832-92-1 . It has a molecular weight of 218.69 and is typically in powder form .


Molecular Structure Analysis

The InChI Code for 6-Chloro-2-cyclopropylquinolin-4-amine is 1S/C12H11ClN2/c13-8-3-4-11-9 (5-8)10 (14)6-12 (15-11)7-1-2-7/h3-7H,1-2H2, (H2,14,15) .


Physical And Chemical Properties Analysis

6-Chloro-2-cyclopropylquinolin-4-amine is a powder that is stored at room temperature .

Scientific Research Applications

Anticancer Potential

6-Chloro-2-cyclopropylquinolin-4-amine derivatives have demonstrated significant potential in anticancer research. For instance, certain modifications in this compound's structure have led to the discovery of potent apoptosis inducers, which are substances that can initiate the process of programmed cell death in cancer cells. Such compounds have shown promise in breast and other cancer models due to their ability to penetrate the blood-brain barrier effectively (Sirisoma et al., 2009). Additionally, hybrids of purine-quinoline molecules, including derivatives of 6-Chloro-2-cyclopropylquinolin-4-amine, have been explored for their cytotoxic effects against cancer cell lines, with certain molecules demonstrating significant potential in inhibiting cell proliferation (Kapadiya & Khunt, 2018).

Antibacterial Properties

Research has also explored the antibacterial properties of derivatives of 6-Chloro-2-cyclopropylquinolin-4-amine. For instance, studies involving the synthesis of new 8-nitrofluoroquinolone derivatives from this compound have revealed promising antibacterial activity against various gram-positive and gram-negative bacterial strains (Al-Hiari et al., 2007).

Role in Synthesis and Chemical Analysis

This compound also plays a significant role in the synthesis of other complex molecules. Novel aminoquinoline derivatives have been synthesized using 6-Chloro-2-cyclopropylquinolin-4-amine, which have been evaluated for their cytotoxic effects on various human tumor cell lines, suggesting their potential as prototypes for new classes of anticancer agents (Zhang et al., 2007). Furthermore, the compound's involvement in the synthesis of secondary and tertiary amines with 2-Chloro-6-methylquinoline moiety, which have shown promising antifungal activity, highlights its versatility in pharmaceutical research (Kumar et al., 2011).

Safety And Hazards

The safety information for 6-Chloro-2-cyclopropylquinolin-4-amine indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 6-Chloro-2-cyclopropylquinolin-4-amine are not available, there are general future directions for synthetic chemistry. These include the development of new catalysts and methods, the study of synthetic reaction mechanisms, and the design of new synthetic processes .

properties

IUPAC Name

6-chloro-2-cyclopropylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-8-3-4-11-9(5-8)10(14)6-12(15-11)7-1-2-7/h3-7H,1-2H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDDGWKUTMSOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=C(C=C3)Cl)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-cyclopropylquinolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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